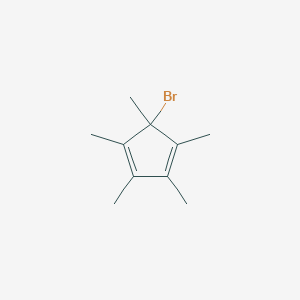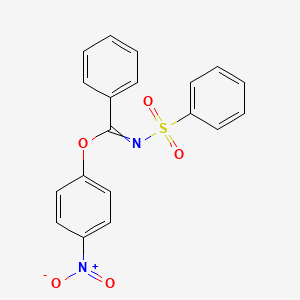
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate is a complex organic compound characterized by the presence of nitro, sulfonyl, and carboximidate functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate typically involves the reaction of 4-nitrophenol with benzenesulfonyl chloride and benzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Bases: Pyridine, triethylamine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
Reduction: 4-Aminophenyl N-(benzenesulfonyl)benzenecarboximidate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Benzenesulfonamide and benzoic acid derivatives
Applications De Recherche Scientifique
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate involves its interaction with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl and carboximidate groups can participate in nucleophilic substitution and hydrolysis reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl benzoate
- 4-Nitrophenyl sulfonate
- 4-Nitrophenyl carbamate
Uniqueness
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate is unique due to the presence of multiple reactive functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
112277-36-8 |
|---|---|
Formule moléculaire |
C19H14N2O5S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(benzenesulfonyl)benzenecarboximidate |
InChI |
InChI=1S/C19H14N2O5S/c22-21(23)16-11-13-17(14-12-16)26-19(15-7-3-1-4-8-15)20-27(24,25)18-9-5-2-6-10-18/h1-14H |
Clé InChI |
WLWKTFDKINXJCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


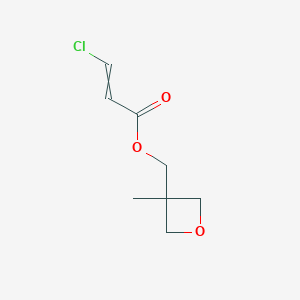
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
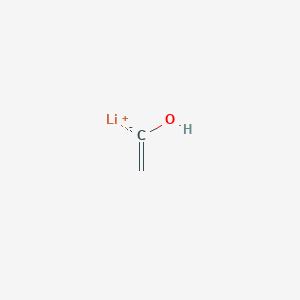
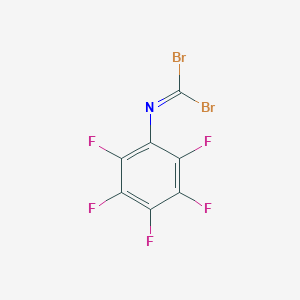

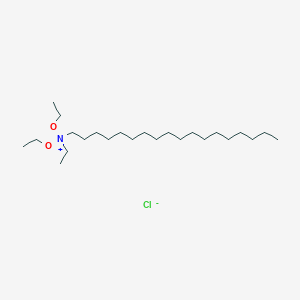
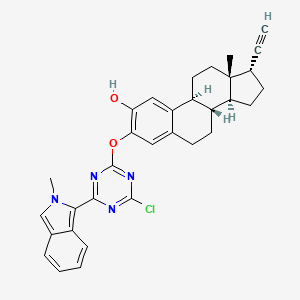
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
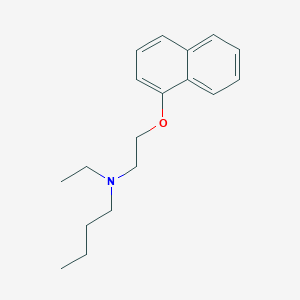
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
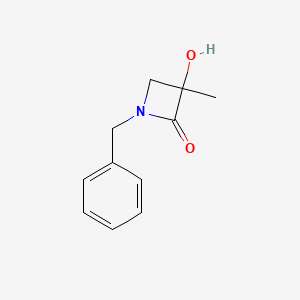
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
